2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride
Description
Properties
Molecular Formula |
C9H7ClFNO3S |
|---|---|
Molecular Weight |
263.67 g/mol |
IUPAC Name |
2-(2-cyano-3-fluorophenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H7ClFNO3S/c10-16(13,14)5-4-15-9-3-1-2-8(11)7(9)6-12/h1-3H,4-5H2 |
InChI Key |
HOAADQPNJDCCJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)OCCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-Cyano-3-fluorophenoxy)ethanol with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The reaction is usually performed at a temperature range of 0-5°C to control the exothermic nature of the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively.
Key Examples:
-
Reaction with Alcohols:
Alcohols such as methanol or ethanol react under basic conditions to form sulfonate esters. For example, methanol in the presence of pyridine generates the corresponding methyl sulfonate.
Table 1: Nucleophilic Substitution Reactions
| Nucleophile | Conditions | Product |
|---|---|---|
| Aniline | DCM, Et₃N, 0–25°C | Sulfonamide |
| Methanol | Pyridine, RT | Methyl sulfonate |
| Thiophenol | THF, Et₃N, 25°C | Thiosulfonate |
Electrochemical Reduction and Radical Pathways
Under electrochemical conditions, the sulfonyl chloride group can undergo single-electron transfer (SET) reduction, leading to radical intermediates. For instance, cathodic reduction in the presence of Et₃N generates a sulfonyl radical anion, which undergoes β-scission to release sulfinate and form an imidoyl radical . This pathway is critical in syn-selective cyano-hydroxylation reactions of alkenes when paired with chloroxime reagents .
-
Reduction:
-
Sulfinate Elimination:
-
Radical β-Scission:
1,3-Dipolar Cycloaddition Reactions
The compound participates in 1,3-dipolar cycloadditions (1,3-DC) with alkenes when converted into reactive intermediates such as diazo compounds or chloroximes. For example, analogous sulfonyl chlorides form cycloadducts with cyclopropenes under electrochemical conditions . These reactions yield isoxazoline derivatives, which are precursors to β-cyano-aldehydes .
Key Reaction Pathway:
-
Cycloadduct Formation:
-
Electrochemical Fragmentation:
Influence of Substituents on Reactivity
-
Cyano Group (-CN): Enhances electrophilicity of the sulfonyl chloride via inductive effects, accelerating nucleophilic substitutions.
-
Fluorine Atom (-F): Introduces steric and electronic effects, directing regioselectivity in cycloadditions and stabilizing intermediates through resonance .
Stability and Decomposition
The compound is sensitive to moisture and heat. Prolonged exposure to aqueous conditions leads to hydrolysis, forming the corresponding sulfonic acid. Decomposition at elevated temperatures (>100°C) may generate toxic gases (e.g., HCl, SO₂).
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of various derivatives. The cyano and fluorophenoxy groups contribute to the compound’s reactivity and selectivity, allowing it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride can be compared with similar compounds such as:
2-(4-Cyano-2-fluorophenoxy)ethane-1-sulfonyl chloride: This compound has a similar structure but with the cyano group positioned differently on the aromatic ring.
2-(3-Cyano-4-fluorophenyl)ethane-1-sulfonyl chloride: Another similar compound with variations in the positioning of the cyano and fluorine groups.
The unique positioning of the cyano and fluorophenoxy groups in 2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride contributes to its distinct reactivity and selectivity, making it a valuable compound in various applications .
Biological Activity
2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.
This compound features a sulfonyl chloride functional group, which is known for its reactivity in forming sulfonamides and other derivatives. The presence of a cyano group and a fluorinated aromatic system contributes to its unique electronic properties, enhancing its lipophilicity and metabolic stability, which are crucial for pharmaceutical applications.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds similar to 2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride. For instance, fluoroaryl derivatives have shown significant activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 16 µM for some derivatives . This suggests that the introduction of fluorine atoms into the structure may enhance antibacterial efficacy.
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| MA-1156 | 16 | 16 |
| MA-1115 | 32 | 32 |
| MA-1116 | 64 | 128 |
| MA-1113 | 128 | 128 |
Cytotoxicity and Selectivity
The cytotoxicity profile of similar compounds indicates that while they exhibit potent antimicrobial activity, they also maintain a favorable safety margin. For example, compounds derived from similar scaffolds displayed lower cytotoxicity compared to traditional antibiotics, making them promising candidates for further development .
The mechanism of action for compounds containing the sulfonyl chloride functional group often involves the inhibition of key enzymes or pathways in microbial cells. For instance, studies on related compounds suggest that they may interfere with bacterial cell wall synthesis or disrupt metabolic processes critical for bacterial survival .
Case Studies
- Study on Antibacterial Efficacy : A recent investigation into fluoroaryl-2,2'-bichalcophene derivatives demonstrated their effectiveness against S. aureus. The study found that these compounds not only inhibited bacterial growth but also reduced biofilm formation, indicating their potential as antibiofilm agents .
- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of various sulfonyl-containing compounds on human cell lines. The results indicated that while some compounds exhibited strong antibacterial properties, they also showed minimal cytotoxic effects at therapeutic concentrations .
Structure-Activity Relationship (SAR)
The biological activity of sulfonyl chloride derivatives is heavily influenced by their structural features. The presence of electron-withdrawing groups like cyano and fluorine enhances their reactivity and biological efficacy. The SAR studies highlight that modifications in the aromatic ring can significantly alter both potency and selectivity against target organisms .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride with high purity?
Answer:
The synthesis typically involves two key steps: (1) introducing the sulfonyl chloride group via chlorosulfonation of a phenoxyethane precursor and (2) functionalizing the aromatic ring with cyano and fluorine substituents. Optimization includes:
- Precursor selection : Start with 2-(3-fluorophenoxy)ethane derivatives to ensure regioselective cyanation.
- Chlorosulfonation : Use SOCl in anhydrous conditions (e.g., dichloromethane) at 0–5°C to minimize side reactions .
- Purification : Employ silica gel chromatography (eluent: hexane/ethyl acetate gradient) followed by recrystallization from cold acetonitrile to achieve >98% purity.
- Characterization : Confirm structure via NMR (δ 7.5–8.2 ppm for aromatic protons), NMR (δ -110 to -120 ppm for fluorine), and LC-MS (M+Na peak at m/z 315.6) .
Advanced: How do the electron-withdrawing cyano and fluorine groups influence the sulfonyl chloride’s reactivity in nucleophilic substitutions?
Answer:
The cyano (-CN) and fluorine (-F) substituents exert strong electron-withdrawing effects via resonance and inductive mechanisms, activating the sulfonyl chloride toward nucleophilic attack. Key considerations:
- Hammett analysis : The σ values for -CN (+0.66) and -F (+0.06) indicate enhanced electrophilicity at the sulfonyl center, accelerating reactions with amines or alcohols.
- Kinetic studies : Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity in substitutions.
- Experimental validation : Compare reaction rates with non-fluorinated analogs (e.g., 2-cyanophenoxy derivatives) to quantify activation effects .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
A multi-technique approach is critical:
- NMR : Resolves fluorine environments (e.g., δ -115 ppm for aryl-F) and detects impurities.
- IR spectroscopy : Identify S=O stretches (~1360 cm) and C≡N stretches (~2240 cm).
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M-H] at m/z 292.9874 (calculated for CHClFNOS).
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry if crystalline .
Advanced: How can researchers resolve contradictory data on hydrolysis rates under varying pH conditions?
Answer:
Contradictions often arise from solvent polarity, temperature, or trace water content. Mitigation strategies:
- Controlled kinetic studies : Use buffered solutions (pH 2–12) at 25°C, monitoring hydrolysis via UV-Vis (λ 270 nm for sulfonate formation).
- Statistical analysis : Apply ANOVA to identify significant variables (e.g., pH 10 shows 3x faster degradation than pH 7).
- Mechanistic probes : Introduce isotopic labeling (e.g., in HO) to track nucleophilic attack pathways .
Basic: What storage conditions are optimal to prevent decomposition?
Answer:
- Anhydrous storage : Keep under argon in amber glass vials with molecular sieves (3Å) to absorb moisture.
- Temperature : Store at -20°C; DSC analysis shows decomposition onset at 40°C.
- Stability monitoring : Perform monthly NMR checks for new peaks (e.g., δ 1.2 ppm for ethane sulfonic acid byproducts) .
Advanced: How can computational methods guide the design of derivatives with improved stability?
Answer:
- Molecular dynamics (MD) simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict shelf-life.
- QSPR modeling : Correlate substituent electronic parameters (σ, σ) with hydrolysis half-lives.
- Fragment-based design : Replace -CN with -CF to enhance steric shielding of the sulfonyl chloride group .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and a fume hood due to lachrymatory and corrosive properties.
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
- Waste disposal : Hydrolyze excess reagent in ice-cold NaOH (2M) before aqueous disposal .
Advanced: What strategies minimize side reactions during coupling with sterically hindered amines?
Answer:
- Solvent optimization : Use THF or DCE to enhance nucleophilicity without precipitating bulky amines.
- Catalysis : Add DMAP (5 mol%) to accelerate sulfonamide formation.
- Microwave-assisted synthesis : Shorten reaction time (10 min at 100°C) to reduce decomposition .
Basic: How is the compound’s purity validated before use in multi-step syntheses?
Answer:
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm; retention time ~8.2 min.
- Elemental analysis : Confirm %C (36.7%), %N (4.7%), and %S (10.9%) within ±0.3% of theoretical values.
- Karl Fischer titration : Ensure <0.1% water content .
Advanced: How can researchers address low yields in large-scale sulfonylation reactions?
Answer:
- Process intensification : Use continuous flow reactors to improve heat/mass transfer.
- Byproduct analysis : Identify dimerization products via LC-MS and adjust stoichiometry (1.2 eq. amine per sulfonyl chloride).
- Scale-up DOE : Vary temperature (0–25°C), concentration (0.1–1.0 M), and mixing rate to optimize yield (>85%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
